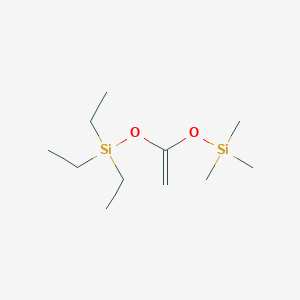
Cyclohexyl(dimethyl)(2-phenylethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(dimethyl)(2-phenylethyl)silane is an organosilicon compound characterized by a cyclohexyl group, two methyl groups, and a 2-phenylethyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(dimethyl)(2-phenylethyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. One common method is the reaction of cyclohexylsilane with 2-phenylethyl chloride in the presence of a platinum catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl(dimethyl)(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(dimethyl)(2-phenylethyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Cyclohexyl(dimethyl)(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the silicon atom replaces other functional groups .
Vergleich Mit ähnlichen Verbindungen
Phenylsilane: Contains a phenyl group attached to silicon.
Cyclohexyldimethylsilane: Similar structure but lacks the phenylethyl group.
Dimethylphenethylsilane: Contains a phenylethyl group but lacks the cyclohexyl group.
Uniqueness: Cyclohexyl(dimethyl)(2-phenylethyl)silane is unique due to the presence of both cyclohexyl and phenylethyl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications where other silanes may not be as effective .
Eigenschaften
CAS-Nummer |
192863-30-2 |
|---|---|
Molekularformel |
C16H26Si |
Molekulargewicht |
246.46 g/mol |
IUPAC-Name |
cyclohexyl-dimethyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C16H26Si/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3 |
InChI-Schlüssel |
KGEISZNYPMOFLT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC1=CC=CC=C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
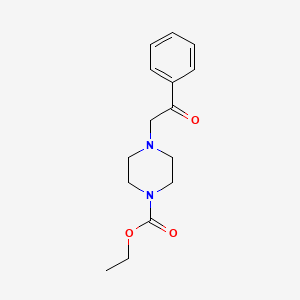
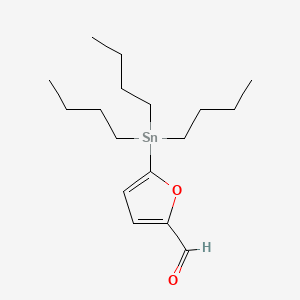
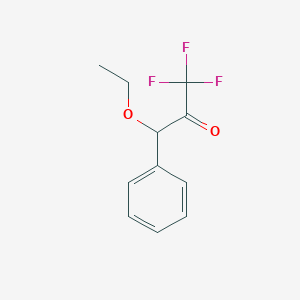
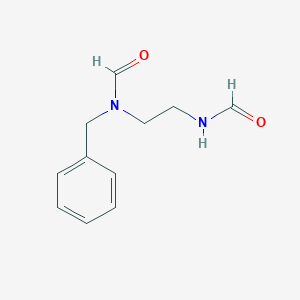


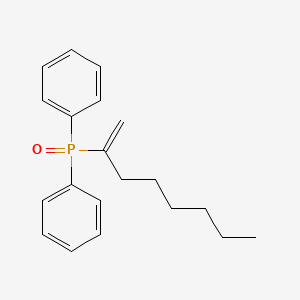

![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
